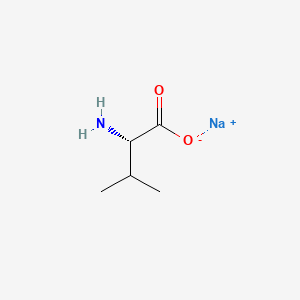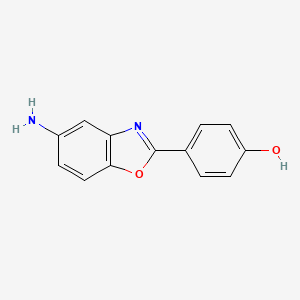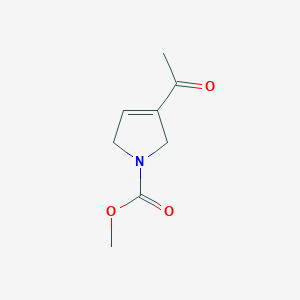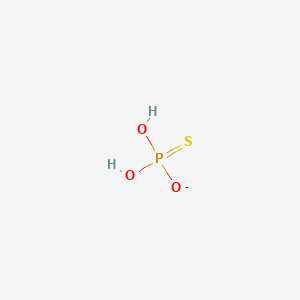
Valine sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valine sodium salt is a derivative of the essential amino acid valine, where the carboxyl group is neutralized by a sodium ion. Valine is one of the branched-chain amino acids, which are crucial for protein synthesis and muscle metabolism. The sodium salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Valine sodium salt can be synthesized through the neutralization of valine with sodium hydroxide. The reaction typically involves dissolving valine in water and gradually adding sodium hydroxide until the pH reaches neutrality. The solution is then evaporated to obtain the crystalline sodium salt of valine.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors, where they produce valine, which is then extracted and converted to its sodium salt form through neutralization and crystallization processes .
化学反応の分析
Types of Reactions
Valine sodium salt undergoes several types of chemical reactions, including:
Acid-Base Reactions: It can react with acids to form valine and sodium salts of the acids.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution Reactions: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include hydrochloric acid and sulfuric acid.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Acid-Base Reactions: Valine and corresponding sodium salts of the acids.
Oxidation: Oxidized derivatives of valine.
Substitution: Valine salts with different cations.
科学的研究の応用
Valine sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It serves as a nutrient in cell culture media and is essential for cell growth and metabolism.
Medicine: this compound is used in parenteral nutrition solutions to provide essential amino acids to patients.
Industry: It is used in the production of dietary supplements and as an additive in animal feed to enhance growth and muscle development
作用機序
Valine sodium salt exerts its effects primarily through its role as an essential amino acid. It is involved in protein synthesis, muscle metabolism, and energy production. Valine is also a precursor in the biosynthesis of penicillin and other secondary metabolites. It interacts with various molecular targets, including enzymes involved in amino acid metabolism and transporters that facilitate its uptake into cells .
類似化合物との比較
Similar Compounds
Leucine: Another branched-chain amino acid with similar roles in protein synthesis and muscle metabolism.
Isoleucine: Also a branched-chain amino acid with functions similar to valine and leucine.
Alanine: A non-essential amino acid that shares some metabolic pathways with valine.
Uniqueness
Valine sodium salt is unique in its enhanced solubility and bioavailability compared to its free amino acid form. This makes it particularly useful in applications where rapid absorption and utilization are required, such as in medical nutrition and industrial processes .
特性
CAS番号 |
34241-42-4 |
|---|---|
分子式 |
C5H10NNaO2 |
分子量 |
139.13 g/mol |
IUPAC名 |
sodium;(2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C5H11NO2.Na/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |
InChIキー |
HRXQJPKAYPDDFU-WCCKRBBISA-M |
異性体SMILES |
CC(C)[C@@H](C(=O)[O-])N.[Na+] |
正規SMILES |
CC(C)C(C(=O)[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)








![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)

![Adenosine,[8-14C]](/img/structure/B13816584.png)


